

Urechistachykinin II: A Tachykinin-Related Peptide from the Marine Worm *Urechis unicinctus*

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Urechistachykinin II*

Cat. No.: B549583

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Urechistachykinin II (Uru-TK II) is a neuropeptide isolated from the ventral nerve cords of the marine echiuroid worm, *Urechis unicinctus*.^{[1][2]} It belongs to the tachykinin-related peptide (TRP) family, a diverse group of peptides found throughout the animal kingdom that share a conserved C-terminal amino acid sequence.^{[2][3]} Invertebrate TRPs are characterized by the consensus sequence Phe-X-Gly-Y-Arg-NH₂, which is crucial for their biological activity. Uru-TK II and its related peptides in *Urechis unicinctus* play a significant role in neuromuscular transmission, exhibiting potent contractile effects on the animal's body wall musculature.^[2] This guide provides a comprehensive overview of the biochemical properties, physiological functions, and underlying signaling mechanisms of **Urechistachykinin II**, intended for researchers in neuropeptide biology and professionals in drug discovery and development.

Biochemical and Physiological Properties

Urechistachykinin II is one of at least seven tachykinin-related peptides encoded by a single precursor protein in *Urechis unicinctus*.^[3] This is in contrast to mammalian tachykinin precursors, which typically encode only one or two tachykinin peptides.^[3]

Table 1: Amino Acid Sequence and Properties of **Urechistachykinin II**

| Property | Value | Reference |
|---------------------------|--|-----------|
| Amino Acid Sequence | Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH ₂ | [2] |
| Source | Ventral nerve cords of Urechis unicinctus | [2] |
| Peptide Family | Tachykinin-Related Peptide (TRP) | [1][3] |
| Known Biological Activity | Contraction of Urechis unicinctus inner circular body-wall muscle; Potentiation of spontaneous rhythmic contractions of the cockroach hindgut. | [2] |

Quantitative Data on Biological Activity

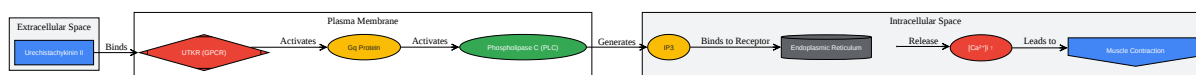
While specific binding affinity data (K_i or IC_{50}) for **Urechistachykinin II** to its cognate receptor is not yet available in the literature, its functional potency has been characterized in a heterologous biological system. The contractile activity of **Urechistachykinin II** and other Urechistachykinins on the cockroach hindgut is reported to be potent.[1] Although a precise EC_{50} value for Uru-TK II is not provided, studies on other invertebrate tachykinin-related peptides acting on the cockroach hindgut can provide an approximate potency.

Table 2: Estimated Functional Potency of **Urechistachykinin II**

| Assay | Parameter | Estimated Value | Reference (for related peptides) |
|-------------------------------|-------------------------|-------------------------|----------------------------------|
| Cockroach Hindgut Contraction | Threshold Concentration | 2.5×10^{-10} M | [4] |
| ED50 | $\sim 10^{-9}$ M | [4] | |

Signaling Pathway

Urechistachykinin II exerts its physiological effects by activating a specific G-protein coupled receptor (GPCR) known as the Urechistachykinin receptor (UTKR).[5] Functional expression of UTKR in *Xenopus* oocytes has demonstrated that it is a receptor for Urechistachykinins I-V and VII.[5] Upon binding of **Urechistachykinin II**, the UTKR activates a calcium-dependent signal transduction pathway.[5] This is consistent with the known signaling mechanisms of other tachykinin receptors, which typically couple to Gq proteins, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and the release of calcium from intracellular stores.[6] The UTKR shows no selective affinity for the different Urechistachykinin peptides, responding to them equivalently.[5]



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Caption: Signaling pathway of **Urechistachykinin II**.

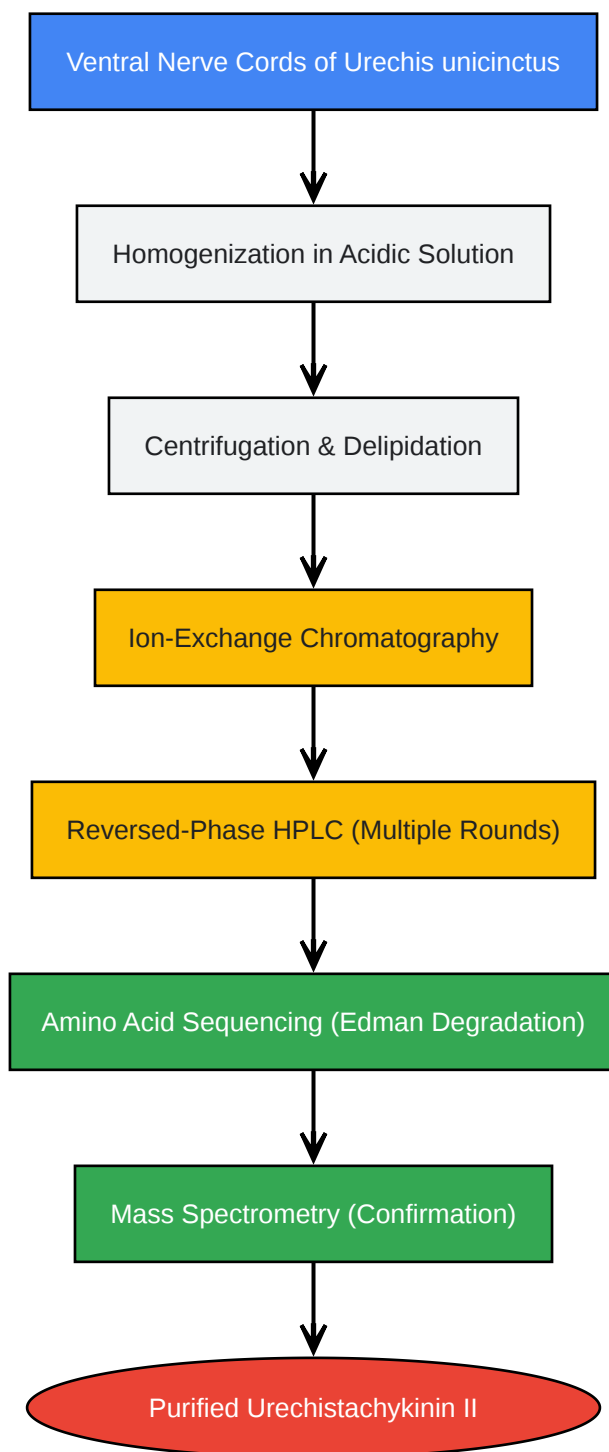
Experimental Protocols

This section provides an overview of the methodologies that would be employed for the isolation, characterization, and functional analysis of **Urechistachykinin II**.

Peptide Isolation and Purification from *Urechis unicinctus* Ventral Nerve Cords

- **Tissue Extraction:** Ventral nerve cords from *Urechis unicinctus* are dissected and immediately frozen in liquid nitrogen. The frozen tissue is then homogenized in an acidic extraction solution (e.g., acetone or acidified methanol) to precipitate proteins and extract peptides.

- **Centrifugation and Delipidation:** The homogenate is centrifuged at high speed to pellet the precipitated proteins. The supernatant, containing the peptides, is collected and subjected to delipidation with a non-polar solvent like petroleum ether.
- **Chromatographic Separation:** The peptide extract is then subjected to a series of chromatographic steps for purification.
 - **Ion-Exchange Chromatography:** The extract is first passed through an ion-exchange column (e.g., SP-Sephadex) to separate peptides based on their charge.
 - **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):** Fractions containing tachykinin-like immunoreactivity (as determined by radioimmunoassay) or bioactivity are further purified by multiple rounds of RP-HPLC using different column matrices (e.g., C18, C8) and gradients of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., trifluoroacetic acid).
- **Peptide Sequencing:** The purified peptide is subjected to Edman degradation for amino acid sequencing. The molecular weight can be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).



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Caption: Workflow for the isolation of **Urechistachykinin II**.

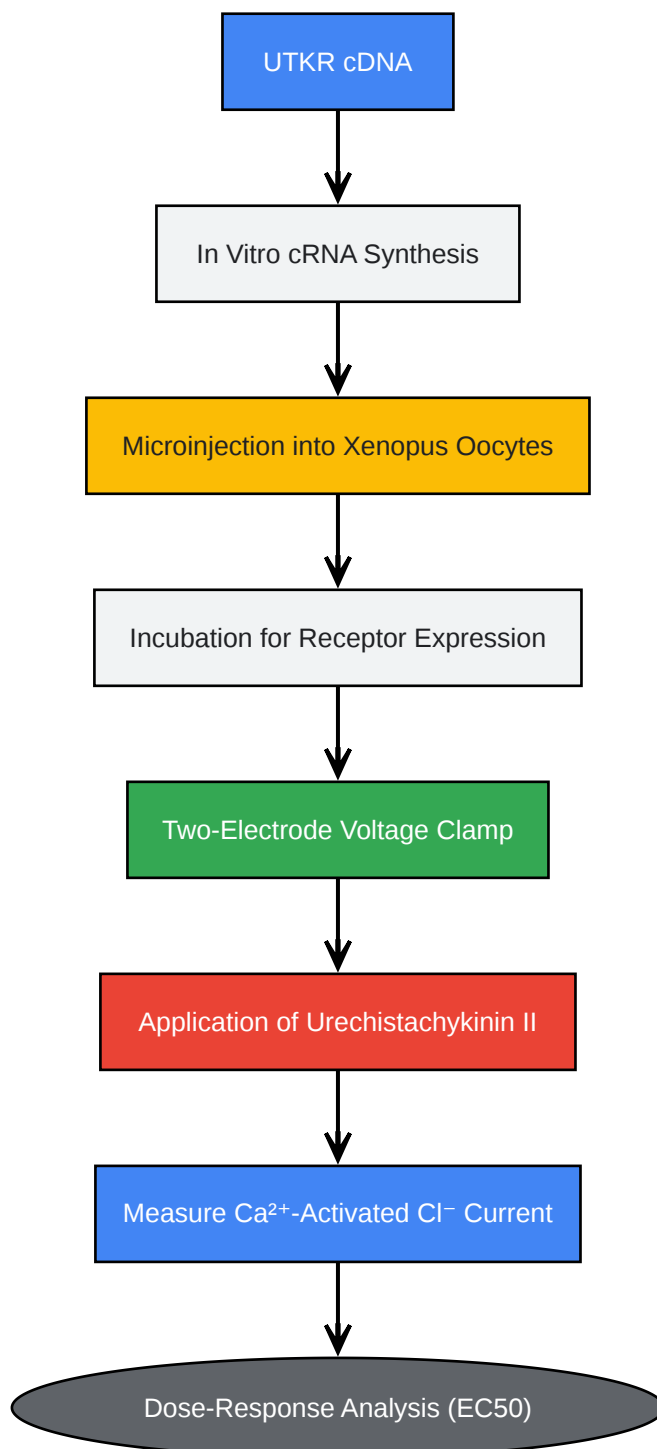
Cockroach Hindgut Contraction Bioassay

- **Dissection:** The hindgut of an adult cockroach (e.g., *Periplaneta americana*) is dissected and mounted in an organ bath containing an appropriate physiological saline solution, aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
- **Transducer Attachment:** One end of the hindgut is fixed, and the other end is attached to an isometric force transducer to record contractions.
- **Equilibration:** The preparation is allowed to equilibrate until spontaneous rhythmic contractions stabilize.
- **Peptide Application:** Synthetic **Urechistachykinin II** is added to the organ bath in a cumulative concentration-dependent manner.
- **Data Recording and Analysis:** The changes in the frequency and amplitude of contractions are recorded. A dose-response curve is constructed to determine the EC₅₀ value.

Functional Characterization of the Urechistachykinin Receptor (UTKR) in *Xenopus* Oocytes

- **cRNA Synthesis and Injection:** The cDNA encoding the UTKR is subcloned into an appropriate expression vector. Capped cRNA is synthesized in vitro and microinjected into mature *Xenopus laevis* oocytes.
- **Oocyte Incubation:** The injected oocytes are incubated for 2-4 days to allow for receptor expression on the plasma membrane.
- **Two-Electrode Voltage Clamp:** An oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping. The membrane potential is held at a potential such as -60 mV.
- **Ligand Application:** **Urechistachykinin II** is applied to the oocyte via the perfusion system.
- **Measurement of Calcium-Activated Chloride Currents:** Activation of the Gq-coupled UTKR leads to an increase in intracellular calcium, which in turn activates endogenous calcium-activated chloride channels in the oocyte. The resulting inward chloride current is measured as an indicator of receptor activation.

- Dose-Response Analysis: A dose-response curve is generated by applying a range of **Urechistachykinin II** concentrations to determine the EC50 for receptor activation.



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- To cite this document: BenchChem. [Urechistachykinin II: A Tachykinin-Related Peptide from the Marine Worm Urechis unicinctus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549583#urechistachykinin-ii-as-a-tachykinin-related-peptide]

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